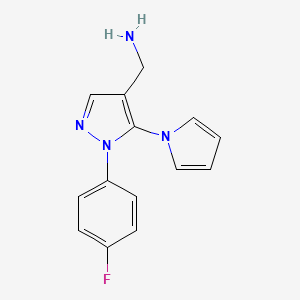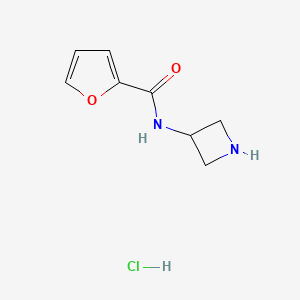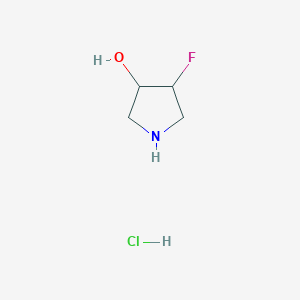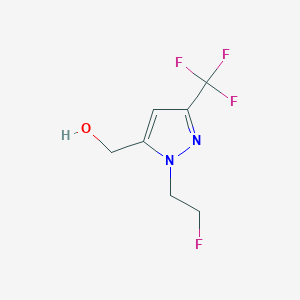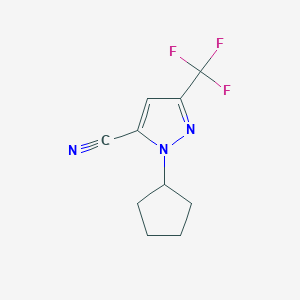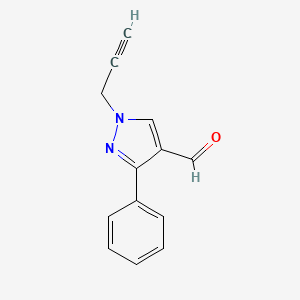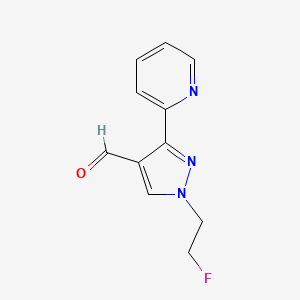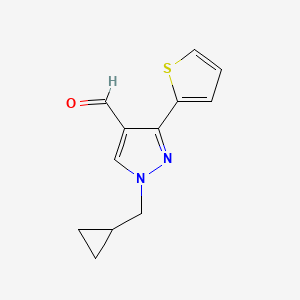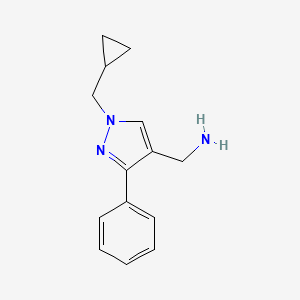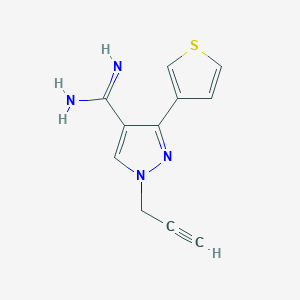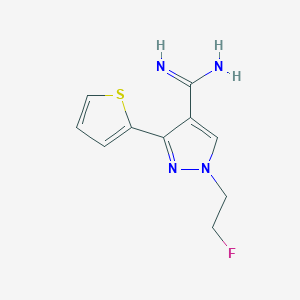
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
描述
The compound “1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide” contains several functional groups. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The cyanomethyl group is a nitrile, which is a polar functional group with a triple bond between a carbon and a nitrogen. The pyrazole is a heterocyclic aromatic organic compound, which consists of a 5-membered ring with two nitrogen atoms. The carboxamide group is a functional group consisting of a carbonyl (RR’C=O) and amine (R’'N), which is often found in many kinds of drugs and proteins.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . The cyanomethyl group could potentially be introduced through a cyanation reaction. The pyrazole ring could be formed through a cyclization reaction, and the carboxamide group could be introduced through an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoromethyl, cyanomethyl, pyrazole, and carboxamide functional groups. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine, which would impact the electronic properties of the molecule . The presence of the nitrogen atoms in the pyrazole ring and the carboxamide group would also contribute to the polarity of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups it contains. The trifluoromethyl group is known to undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . The cyanomethyl group could potentially undergo reactions typical of nitriles, such as hydrolysis to form a carboxylic acid. The pyrazole ring, being aromatic, would be expected to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The presence of the polar nitrile and carboxamide groups could impact the compound’s solubility in different solvents.作用机制
Target of Action
Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a known process .
Pharmacokinetics
The compound has a predicted boiling point of 2115±350 °C and a predicted density of 1460±006 g/cm3 (Temp: 20 °C; Press: 760 Torr) .
Result of Action
The activation of the c–f bond in organic synthesis is a challenging task, and trifluoromethyl-containing compounds constitute possible starting materials for the synthesis of diverse fluorinated compounds .
Action Environment
The physical properties of the compound, such as its boiling point and density, may be influenced by environmental conditions .
生化分析
Biochemical Properties
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions due to its unique structure, which includes a trifluoromethyl group and a cyanomethyl group. These functional groups contribute to its reactivity and interaction with various biomolecules. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism. Additionally, it binds to proteins and other biomolecules, influencing their activity and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling pathways. It also affects gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, altering their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its activity and effects on cells. Long-term exposure to the compound can result in alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its metabolism. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing its overall effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall effects on cellular processes .
属性
IUPAC Name |
2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4O/c8-7(9,10)5-3-4(6(12)15)14(13-5)2-1-11/h3H,2H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYYVAXXPCIOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




